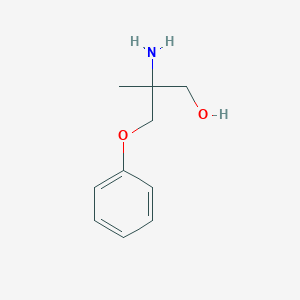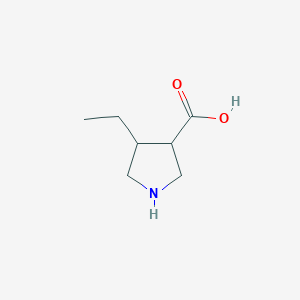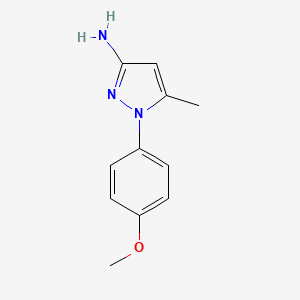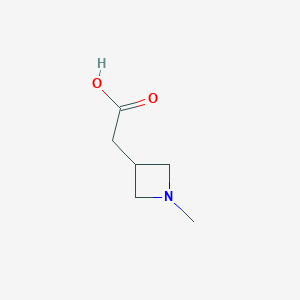
2-(Oxan-4-yl)pyrrolidine
説明
2-(Oxan-4-yl)pyrrolidine, also known as 4-Oxopyrrolidine-2-carboxylic acid, is a cyclic amino acid that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(Oxan-4-yl)pyrrolidine is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by forming a complex with the substrate, which then undergoes a reaction to form the desired product. In the case of its antiviral activity, it is believed that the compound inhibits the replication of the influenza virus.
Biochemical and Physiological Effects:
2-(Oxan-4-yl)pyrrolidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound has a high affinity for certain receptors in the brain, which may have implications for its use in the treatment of neurological disorders. Additionally, the compound has been found to exhibit antioxidant activity, which may have implications for its use in the treatment of various diseases such as cancer and cardiovascular disease.
実験室実験の利点と制限
One advantage of using 2-(Oxan-4-yl)pyrrolidine in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This compound has been found to be an effective chiral auxiliary, which can simplify the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other chiral auxiliaries.
将来の方向性
There are several future directions for the use of 2-(Oxan-4-yl)pyrrolidine in scientific research. One area of research is its use in the synthesis of new chiral compounds. Additionally, the compound's potential use in the treatment of neurological disorders and diseases such as cancer and cardiovascular disease warrants further investigation. Further studies are also needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 2-(Oxan-4-yl)pyrrolidine is a cyclic amino acid that has gained attention in recent years due to its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-(Oxan-4-yl)pyrrolidine in scientific research warrant further investigation.
科学的研究の応用
2-(Oxan-4-yl)pyrrolidine has been found to have potential use in various scientific research applications. One area of research that has gained attention is its use as a chiral auxiliary in asymmetric synthesis. This compound has been found to be an effective chiral auxiliary in the synthesis of various compounds such as amino acids, peptides, and alkaloids. Additionally, 2-(Oxan-4-yl)pyrrolidine has been found to exhibit antiviral activity against the influenza virus.
特性
IUPAC Name |
2-(oxan-4-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(10-5-1)8-3-6-11-7-4-8/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYTBQWOPZZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



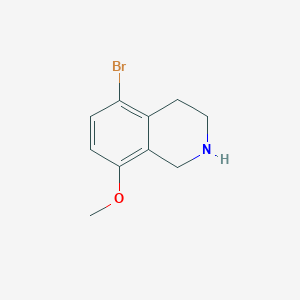
![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)



![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B3232552.png)

